molecular formula C11H9NO5 B3043008 Succinimidyl-4-hydroxybenzoate CAS No. 70074-31-6

Succinimidyl-4-hydroxybenzoate

Cat. No.: B3043008
CAS No.: 70074-31-6
M. Wt: 235.19 g/mol
InChI Key: VNYWLZQNCWMIQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Succinimidyl-4-hydroxybenzoate (SHB) is a compound that has been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics designed to specifically target cancer cells . The primary targets of SHB are proteins or enzymes that interact with 4-hydroxybenzoate (4-HB), a compound closely related to SHB . Two such enzymes are chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyl-transferase .

Mode of Action

This interaction can lead to changes in cellular processes, potentially resulting in the death of the targeted cells .

Biochemical Pathways

The biochemical pathways affected by SHB are likely related to those involving 4-HB. In the bacterium Pseudarthrobacter phenanthrenivorans Sphe3, 4-HB is hydroxylated to form protocatechuate, which is then either cleaved or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle . It is possible that SHB affects similar pathways in other organisms.

Pharmacokinetics

In the context of adcs, the pharmacokinetics of the entire conjugate, including the shb linker, are important for determining the bioavailability of the cytotoxic drug .

Result of Action

The result of SHB’s action is likely dependent on the specific context in which it is used. In the case of ADCs, the action of SHB could result in the delivery of a cytotoxic drug to a specific target cell, leading to cell death .

Action Environment

The action of SHB can be influenced by various environmental factors. For instance, the stability of SHB and its conjugates may be affected by temperature and pH . Additionally, the presence of other compounds, such as 4-HB, could potentially influence the action of SHB .

Biochemical Analysis

Biochemical Properties

Succinimidyl-4-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of ubiquinone, a key component in the electron transport chain . It is also used in the formation of protocatechuate, a central intermediate in the degradation of aromatic compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is used in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells and deliver cytotoxic payloads .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It participates in free radical reactions, where it forms a succinimidyl radical that interacts with other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it can have threshold effects and may cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in the shikimate pathway, which links carbohydrate metabolism to aromatic compound biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWLZQNCWMIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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